molecular formula C9H6BrClO B2970818 5-Bromo-7-chloro-2,3-dihydro-1H-inden-1-one CAS No. 1273611-01-0

5-Bromo-7-chloro-2,3-dihydro-1H-inden-1-one

Cat. No. B2970818
CAS RN: 1273611-01-0
M. Wt: 245.5
InChI Key: FPRQFNQYLBNEOH-UHFFFAOYSA-N
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Description

5-Bromo-7-chloro-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C9H6BrClO . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of this compound consists of a nine-carbon ring structure with a bromine atom attached to one carbon and a chlorine atom attached to another . The exact positions of these atoms on the ring can be determined by the numbering in the name of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 245.5 .

Scientific Research Applications

Brominated Precursors in Synthesis

Brominated compounds like 5-Bromo-7-chloro-2,3-dihydro-1H-inden-1-one serve as versatile precursors in the synthesis of various heterocyclic compounds. For instance, brominated trihalomethylenones have been explored for their utility in generating 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles through cyclocondensation reactions. These reactions yield a variety of functional groups, including 3-ethoxymethyl, -formyl, -azidomethyl, -triazolyl, and 3-aminomethyl pyrazoles, highlighting the role of brominated compounds in facilitating diverse chemical transformations (Martins et al., 2013).

Building Blocks in Organic Synthesis

Compounds such as 1-bromo-3-buten-2-one have been investigated for their potential as building blocks in organic synthesis. These compounds can undergo reduction, react with primary amines to form 5-membered-aza-heterocycles, and interact with activated methylene compounds to create 5-membered-carbocycles. Such studies demonstrate the utility of bromo-substituted compounds in constructing complex molecular architectures, albeit with varying yields and efficiencies depending on the reaction conditions and protocols used (Westerlund et al., 2001).

Crystal Structural Analysis

The structural analysis of bromo-chloro-substituted compounds provides insights into their molecular conformations and assembly modes in crystals. Research into 7-bromo-5-(2′-chloro)phenyl-1,2-dihydro-3H-1,4-benzodiazepin derivatives has revealed significant differences in the molecular structures and crystallization patterns of these compounds, influenced by proton migration and the nature of substituents. Such studies are crucial for understanding the physicochemical properties and potential applications of bromo-chloro-substituted compounds in materials science and pharmaceuticals (Kravtsov et al., 2012).

Electrophilic Substitution Reactions

Brominated compounds also play a significant role in electrophilic substitution reactions, serving as substrates for selective amination processes. For example, the amination of 5-bromo-2-chloropyridine catalyzed by palladium-Xantphos complexes demonstrates high chemoselectivity, yielding amino-substituted pyridines with excellent yields. Such reactions underscore the importance of brominated substrates in facilitating regioselective modifications, which are fundamental in synthesizing compounds with desired functional properties (Ji et al., 2003).

Safety and Hazards

The safety data sheet (SDS) for 5-Bromo-7-chloro-2,3-dihydro-1H-inden-1-one indicates that it may be harmful if swallowed (H302) and may cause an allergic skin reaction (H317) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-bromo-7-chloro-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClO/c10-6-3-5-1-2-8(12)9(5)7(11)4-6/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRQFNQYLBNEOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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